Tribuloside (hydrate)
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Overview
Description
Tribuloside (hydrate) is a natural flavonoid compound isolated from the plant Tribulus terrestris L. It is known for its bioactive properties, including antibacterial and antioxidant activities . Tribuloside has been traditionally used in various cultures for its medicinal properties, particularly in treating ailments such as headaches, dizziness, and skin conditions .
Preparation Methods
Tribuloside can be extracted from the plant Tribulus terrestris L. using various solvent extraction methods. The plant material is typically dried and ground before being subjected to solvent extraction using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate Tribuloside .
Chemical Reactions Analysis
Tribuloside undergoes several types of chemical reactions, including:
Oxidation: Tribuloside can be oxidized to form various oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert Tribuloside into its reduced forms using reducing agents like sodium borohydride.
Substitution: Tribuloside can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
Tribuloside has a wide range of scientific research applications:
Chemistry: Tribuloside is studied for its chemical properties and potential as a natural antioxidant.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as an antibacterial agent.
Industry: Tribuloside is explored for its use in developing natural health supplements and pharmaceuticals.
Mechanism of Action
Tribuloside exerts its effects through various molecular targets and pathways. It has been shown to interact with inflammatory mediators such as interleukin-6, tumor necrosis factor-alpha, and interleukin-1 beta. These interactions help reduce inflammation and promote tissue repair. Tribuloside also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Tribuloside is unique among flavonoids due to its specific molecular structure and bioactive properties. Similar compounds include:
Kaempferol: Another flavonoid with antioxidant and anti-inflammatory properties.
Quercetin: Known for its strong antioxidant activity and potential health benefits.
Rutin: A glycoside of quercetin with similar bioactive properties.
Tribuloside stands out due to its specific interactions with inflammatory mediators and its potential therapeutic applications in treating acute lung injury and other inflammatory conditions .
Properties
Molecular Formula |
C30H26O13 |
---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(35)40-13-21-24(36)26(38)27(39)30(42-21)43-29-25(37)23-19(34)11-18(33)12-20(23)41-28(29)15-4-8-17(32)9-5-15/h1-12,21,24,26-27,30-34,36,38-39H,13H2/t21-,24-,26+,27-,30+/m1/s1 |
InChI Key |
DVGGLGXQSFURLP-FIZCXTQCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C=CC(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O |
Origin of Product |
United States |
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